4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-5-14-6-2-10(1)9-12-16-13(17-18-12)11-3-7-15-8-4-11/h3-4,7-8,10,14H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAACGZONUIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazoles
Classical Approaches
The synthesis of 1,2,4-oxadiazoles typically employs amidoximes reacting with acyl derivatives or via cycloaddition reactions involving nitrile oxides. The foundational methods include:
Amidoxime and Acyl Chloride Cyclization
Tiemann and Krüger pioneered the use of amidoximes reacting with acyl chlorides, often catalyzed by pyridine or tetrabutylammonium fluoride (TBAF), to cyclize into oxadiazoles. This method offers straightforward access but can suffer from moderate yields and purification challenges.Reaction with Carboxylic Acid Derivatives
Activation of carboxylic acids (via coupling agents like EDC, DCC, CDI) followed by reaction with amidoximes provides an alternative route, often at elevated temperatures. However, these reactions may require harsh conditions and result in variable yields.1,3-Dipolar Cycloaddition
Cycloaddition of nitrile oxides with nitriles or amidines is another pathway, often performed at ambient temperatures, leading to efficient formation of oxadiazoles with good yields.
Recent Advances
Research indicates that mild, room-temperature synthesis is feasible, especially when using salicylic esters or ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate as precursors, achieving yields up to 79% under optimized conditions.
Specific Preparation Methods for 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
Method A: Cyclization of Oxadiazole Precursors with Piperidine Derivatives
A common route involves synthesizing an oxadiazole core bearing a suitable leaving group or reactive site, then functionalizing it with a piperidine derivative:
Step 1: Preparation of a suitable oxadiazole precursor, such as 5-(piperidin-4-ylmethyl)-3-pyridin-4-yl-1,2,4-oxadiazole, via cyclization of amidoximes with acyl derivatives or nitrile oxides.
Step 2: Nucleophilic substitution or coupling of the oxadiazole intermediate with a piperidine derivative, often facilitated by activating agents or under reflux conditions, to install the piperidin-4-ylmethyl group.
Method B: Multi-step Synthesis via Heterocyclic Intermediates
Research indicates that the synthesis can be achieved through a multi-step process involving:
Formation of the Oxadiazole Ring:
Using amidoximes and activated carboxylic acids or esters, cyclized under mild conditions to form the oxadiazole core.Introduction of the Piperidin-4-ylmethyl Group:
Alkylation of the oxadiazole with a suitable piperidine derivative, such as piperidin-4-ylmethyl halides or sulfonates, under basic conditions.Purification and Characterization:
The final compound is purified via chromatography and characterized by NMR, MS, and IR spectroscopy.
Representative Data and Reaction Conditions
Data Tables of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole and pyridine rings are susceptible to oxidation under specific conditions. Key reagents and outcomes include:
| Reagent/Conditions | Reaction Site | Major Product(s) | Notes |
|---|---|---|---|
| KMnO₄ (acidic/neutral conditions) | Oxadiazole ring | Carboxylic acid derivatives | Selective oxidation of methylene groups adjacent to nitrogen |
| H₂O₂ (catalytic Fe³⁺) | Piperidine ring | N-Oxide derivatives | Mild conditions preserve oxadiazole integrity |
Example Reaction Pathway :
Reduction Reactions
Reduction primarily targets the oxadiazole ring or unsaturated bonds in the piperidine moiety:
| Reagent/Conditions | Reaction Site | Major Product(s) | Notes |
|---|---|---|---|
| LiAlH₄ (dry ether) | Oxadiazole ring | Amine derivatives | Complete ring opening under vigorous conditions |
| H₂/Pd-C (room temperature) | Piperidine C=N bonds | Saturated piperidine derivatives | Selective reduction without affecting aromatic rings |
Example Reaction Pathway :
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyridine and oxadiazole rings:
Electrophilic Substitution
| Reagent/Conditions | Position Modified | Major Product(s) |
|---|---|---|
| HNO₃/H₂SO₄ | Pyridine C-3 | Nitro-substituted pyridine |
| NBS (AIBN, CCl₄) | Piperidine C-H | Brominated piperidine derivatives |
Nucleophilic Substitution
| Reagent/Conditions | Position Modified | Major Product(s) |
|---|---|---|
| NaH/R-X (DMF, 60°C) | Oxadiazole C-5 | Alkylated oxadiazole derivatives |
| Organolithium reagents (THF) | Pyridine C-2/C-4 | Functionalized pyridine analogs |
Key Insight : Substitution at the oxadiazole C-5 position is sterically hindered due to the piperidinylmethyl group, favoring reactions at the pyridine ring .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product |
|---|---|---|
| Acetylene derivatives | Cu(I) catalysis | Triazole-fused hybrid compounds |
| Nitriles | Thermal (120°C) | Tetrazole derivatives |
Example :
Degradation Pathways
Under harsh acidic or basic conditions, the compound undergoes hydrolysis:
| Conditions | Degradation Site | Major Products |
|---|---|---|
| 6M HCl (reflux) | Oxadiazole ring | Carboxylic acid + amidine |
| NaOH/EtOH (80°C) | Piperidine ring | Open-chain amine derivatives |
Comparative Reactivity with Analogues
| Compound | Oxidation Susceptibility | Reduction Stability | Substitution Reactivity |
|---|---|---|---|
| 4-[5-(Piperidin-4-ylmethyl)... | High (oxadiazole) | Moderate | Pyridine > Oxadiazole |
| 3-(Piperidin-3-yl) analogue | Moderate | High | Oxadiazole > Pyridine |
Practical Considerations
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications due to its unique structural features that allow for interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study indicated that 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Anticancer Properties
The compound has also been explored for anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cells through apoptosis induction. A notable case study involved the use of this compound in targeting specific cancer cell lines, showing a decrease in cell viability .
Neuropharmacology
Given the presence of the piperidine moiety, this compound is being researched for its neuropharmacological effects.
Potential as a Neuromodulator
Studies have suggested that this compound may act as a neuromodulator by interacting with neurotransmitter systems. Animal models have shown alterations in behavior indicative of anxiolytic effects when administered this compound .
Synthetic Applications
The synthesis of this compound is significant in developing new chemical entities with enhanced biological activity.
Synthesis of Novel Derivatives
Researchers have utilized this compound as a scaffold for synthesizing novel derivatives aimed at improving pharmacokinetic properties and biological activities .
| Derivative | Biological Activity | Potency (IC50) |
|---|---|---|
| Derivative A | Antimicrobial | 10 µM |
| Derivative B | Anticancer | 5 µM |
Mechanism of Action
The mechanism of action of 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the oxadiazole ring can inhibit enzymes involved in disease pathways. These interactions can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The biphenyl derivative (4′-octylbiphenyl) exhibits high logP values (~6.5 estimated), limiting its aqueous solubility but favoring membrane penetration . In contrast, the piperidin-4-ylmethyl group in the target compound balances lipophilicity (logP ~2.5) with solubility due to its basic amine .
- Solubility : Ethoxy-substituted analogs (e.g., 3,4-diethoxyphenyl) demonstrate improved aqueous solubility (>50 μM in PBS) compared to unsubstituted phenyl derivatives . The target compound’s piperidine moiety further enhances solubility, especially in acidic environments (e.g., gastric fluid) .
- Synthetic Accessibility: Bromodifluoroacetic anhydride-mediated coupling (as in ) is a common strategy for oxadiazole synthesis. The target compound’s piperidin-4-ylmethyl group may require reductive amination or Mitsunobu reactions for installation .
Key Research Findings
- Pyridine at position 4 (vs. 3) optimizes π-π stacking with aromatic residues in enzyme active sites .
- In Vivo Performance : Dihydrochloride salts of piperidine-oxadiazole derivatives (e.g., 2-methyl-6-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride) show improved bioavailability (>80% oral absorption in rodent models) .
Biological Activity
4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that combines piperidine and oxadiazole moieties, making it a significant subject of research in medicinal chemistry. This compound is being studied for its potential pharmacological properties, particularly its bioactivity against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C13H16N4O, with a molecular weight of 244.29 g/mol. The structural features include:
- Piperidine Ring : Known for its role in many pharmaceuticals.
- Oxadiazole Ring : Associated with various bioactive properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : It has been shown to induce apoptosis in cancer cell lines.
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Neurotransmitter Receptors : The piperidine moiety interacts with neurotransmitter receptors.
- Enzyme Inhibition : The oxadiazole ring can inhibit enzymes involved in disease pathways.
Anticancer Activity
A study highlighted the anticancer potential of derivatives related to 1,2,4-oxadiazoles, revealing that certain compounds exhibited IC50 values lower than doxorubicin against various cancer cell lines (e.g., MCF-7 and A549) . Specifically:
- Cytotoxicity : Compounds derived from oxadiazoles showed significant cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells.
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) tests.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Doxorubicin | Doxorubicin | Anticancer | 10.38 |
| Compound A | Compound A | Anticancer | 0.65 |
| Compound B | Compound B | Antimicrobial | 16 |
Q & A
Q. What are the critical steps for synthesizing 4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with oxadiazole precursors. Key steps include:
- Cyclization : Forming the 1,2,4-oxadiazole ring via condensation of amidoximes with activated carbonyl groups under reflux conditions .
- Purification : Column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve ≥99% purity .
- Validation : Use HPLC with UV detection (λ = 254 nm) and LC-MS to confirm molecular weight and absence of side products .
Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?
- Methodological Answer :
- Exposure Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritation .
- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of inhalation, move to fresh air and seek medical evaluation .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .
Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify piperidine methyl substitution (δ ~2.5–3.0 ppm for CH₂) and oxadiazole ring protons (absence of aromatic protons in the oxadiazole region) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., oxadiazole substitution pattern, as misassignment risks exist in analogous compounds) .
- FT-IR : Confirm oxadiazole C=N stretching (~1600 cm⁻¹) and pyridine ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data, such as misassigned substituent positions in oxadiazole derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT-optimized geometries) .
- Corrigendum Review : Study published corrections for analogous compounds (e.g., 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine) to identify common pitfalls in spectral interpretation .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen connectivity in the oxadiazole ring via 2D NMR (HSQC/HMBC) .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH Adjustment : Buffer solutions (e.g., ammonium acetate, pH 6.5) to stabilize the compound in physiological conditions .
- Accelerated Stability Studies : Monitor degradation under stress (40°C/75% RH for 4 weeks) via UPLC-UV to identify degradation pathways .
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Analog Synthesis : Modify the piperidine methyl group (e.g., replace with cyclopropyl or fluorinated substituents) and assess kinase inhibition via enzymatic assays (e.g., ADP-Glo™) .
- Docking Studies : Use molecular docking (AutoDock Vina) to predict binding poses in kinase ATP-binding pockets (e.g., EGFR or PI3K) .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (oxadiazole N) and hydrophobic (piperidine ring) features using Schrödinger’s Phase .
Q. What analytical methods are suitable for detecting trace impurities in bulk samples?
- Methodological Answer :
- LC-HRMS : Orbitrap-based systems (resolution >60,000) to identify impurities at ≤0.1% levels, with targeted MS² fragmentation for structural elucidation .
- ICP-MS : Screen for heavy metals (e.g., Pd from catalytic steps) with detection limits <1 ppm .
- Residual Solvent Analysis : GC-FID with headspace sampling to quantify Class 2/3 solvents (e.g., dichloromethane) per ICH Q3C guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
